molecular formula C7H12N2S B1514603 1-(2-Propyl-1,3-thiazol-4-YL)methanamine CAS No. 933697-93-9

1-(2-Propyl-1,3-thiazol-4-YL)methanamine

Cat. No. B1514603
CAS RN: 933697-93-9
M. Wt: 156.25 g/mol
InChI Key: ROUXKFOZFGKLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Propyl-1,3-thiazol-4-YL)methanamine” is a chemical compound with the empirical formula C7H13ClN2S and a molecular weight of 192.71 . It is a heterocyclic compound and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string NCC1=CSC(CCC)=N1 . The InChI key for this compound is DAATWHXUJORYAS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . As mentioned earlier, its empirical formula is C7H13ClN2S and it has a molecular weight of 192.71 .

Scientific Research Applications

  • Neurobiological Mechanisms and Genetic Factors in Drug Dependence

    • Research has explored the role of glutamatergic neurotransmission disturbances and genetic variants in the development of drug dependence and psychosis. The α-amino-3 hydroxy-5 methyl-4 isoxazole propionic acid (AMPA) glutamate receptor, along with genetic variants in GRIA genes encoding AMPA receptor subunits, have been implicated in these processes. Specifically, variations in the GRIA3 gene may interact with BDNF polymorphisms, presenting a strong risk factor for methamphetamine dependence and associated psychosis (Iamjan et al., 2018).
  • Drug-Induced Neurological Disorders

    • Case studies have documented instances where drug abuse, particularly of meperidine congeners like 4-propyloxy-4-phenyl-N-methylpiperidine, led to persistent parkinsonism. This condition was characterized by motor disturbances that responded to dopamine receptor-stimulating drugs, indicating potential damage to aminergic neurons in the substantia nigra. Such cases highlight the profound impact certain substances can have on the nervous system and the potential for long-term neurological deficits (Davis et al., 1979).
  • Potential Therapeutic Effects on Drug Addiction

    • Levo-tetrahydropalmatine (l-THP), a natural, mixed dopamine receptor antagonist derived from corydalis and stephania, has been studied for its therapeutic effects on drug addiction, specifically methamphetamine addiction. l-THP has been shown to decrease methamphetamine self-administration and prevent methamphetamine-induced reinstatement of drug-seeking behaviors. This indicates potential applications in treating substance abuse disorders (Gong et al., 2016).
  • Sex-Specific Metabolic Alterations in Drug Abuse

    • Research has shed light on the sex-specific metabolic alterations caused by methamphetamine abuse, highlighting the need for gender-specific biomarkers in evaluating and treating substance abuse disorders. The study revealed significant changes in amino acid, energy, vitamin, and neurological disorder-related metabolites in methamphetamine addicts, which varied between male and female subjects. Understanding these sex-specific metabolic signatures can aid in developing more tailored and effective treatment strategies for drug addiction (Cheng et al., 2022).
  • Dopamine Nerve Terminal Markers in Drug Users

    • Investigations into the levels of dopamine nerve terminal markers in chronic methamphetamine users have found reduced levels of dopamine, tyrosine hydroxylase, and the dopamine transporter in the striatum. These findings are pivotal in understanding the neurochemical changes associated with chronic drug use and its potential long-term effects on brain function and behavior (Wilson et al., 1996).
  • Antipsychotic-Like Activity of Muscarinic Receptor Ligands

    • Compounds like (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC) exhibit antipsychotic-like activity despite not having affinity for dopamine receptors. PTAC, acting as a muscarinic receptor ligand, suggests that muscarinic receptor partial agonists may represent a novel approach in the treatment of schizophrenia, providing insights into alternative pathways for managing psychotic disorders (Bymaster et al., 1998).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle this compound with care, using appropriate safety measures .

properties

IUPAC Name

(2-propyl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-2-3-7-9-6(4-8)5-10-7/h5H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUXKFOZFGKLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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